molecular formula C19H18O6 B2991264 Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374710-58-4

Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2991264
CAS No.: 374710-58-4
M. Wt: 342.347
InChI Key: HYGBUXSESCENMC-UHFFFAOYSA-N
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Description

Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate: is a complex organic compound belonging to the class of chromen-2-ones. This compound features a furan ring fused to a chromen-2-one structure, with a methyl ester group at the 2-position of the furan ring and a propyl group at the 4-position of the chromen ring. Due to its unique structural attributes, it has garnered interest in various scientific research fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-hydroxyacetophenone and propyl bromide as starting materials.

  • Reaction Steps: The process involves the formation of a propyl-substituted chromen-2-one through a Knoevenagel condensation followed by cyclization. The resulting chromen-2-one is then reacted with a furan derivative to introduce the furan ring.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the furan ring, leading to the formation of corresponding furan-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the chromen-2-one moiety, resulting in the formation of chroman-2-ones.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid derivatives.

  • Reduction Products: Chroman-2-ones.

  • Substitution Products: Derivatives with various functional groups at the propyl position.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities. Biology: It has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases and conditions. Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.

  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

  • Anticancer Activity: It interferes with cell proliferation and induces apoptosis in cancer cells.

Comparison with Similar Compounds

  • Methyl 5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate: This compound is structurally similar but has a methyl group at the 5-position of the furan ring.

  • 7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate: Another related compound with an acetate group instead of a carboxylate group.

This comprehensive overview highlights the significance of Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate in scientific research and industry. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-3-4-12-9-18(20)25-17-10-13(5-7-15(12)17)23-11-14-6-8-16(24-14)19(21)22-2/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGBUXSESCENMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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